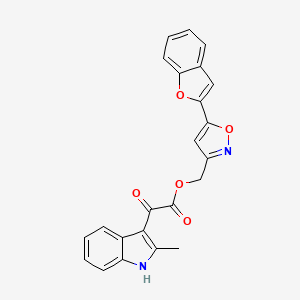

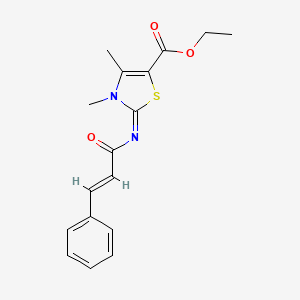

![molecular formula C7H7N3O B2893972 [1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol CAS No. 1824117-63-6](/img/structure/B2893972.png)

[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol” is a synthetic compound with the molecular weight of 149.15 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-A]pyridines has been summarized in several studies . A common approach to constructing the [1,2,4]triazolo[1,5-A]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Various oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, have been used for this purpose .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N3O/c11-4-6-2-1-3-10-5-8-9-7(6)10/h1-3,5,11H,4H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol” is a solid substance at room temperature . The storage temperature for this compound is between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthetic Strategies and Chemical Properties

- Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines: A novel strategy involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation allows for the efficient construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through direct oxidative N-N bond formation, highlighting a short reaction time and high yields (Zheng et al., 2014).

- Polynitrogenated Ligands: The synthesis of novel polynitrogenated ligands, including [1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanol derivatives, as potential helicating compounds or luminescent sensors, showcases their utility in creating complex molecular structures (Abarca, Ballesteros, & Chadlaoui, 2004).

Pharmacological and Biological Applications

- Inhibitors of Hypoxia-Inducible Factor Prolylhydroxylase Domain-1 (PHD-1): Compounds based on [1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanol have been identified as potent inhibitors of PHD-1, with novel binding interactions beneficial for therapeutic applications (Ahmed et al., 2017).

- Herbicidal Activity: Derivatives of [1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanol have shown promising herbicidal activity against various weeds, indicating their potential in agricultural applications (Liu et al., 2015).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Zukünftige Richtungen

The [1,2,4]triazolo[1,5-A]pyridine derivatives have found wide application in drug design . On the basis of this backbone, drugs like GLPG0634 (filgotinib) and CEP33779, highly effective inhibitors of type I and II Janus kinases, were synthesized . Therefore, the future directions of this compound could be in the development of more potent drugs .

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for various enzymes and receptors, including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Similar compounds have been shown to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors, thereby influencing their activity .

Biochemical Pathways

For instance, JAK1 and JAK2 inhibitors can affect the JAK-STAT signaling pathway, which is involved in immune response, cell growth, and differentiation .

Result of Action

Similar compounds have demonstrated significant antiproliferative activity against certain cancer cells . For instance, as a tubulin polymerization inhibitor, a related compound showed significant antiproliferative activity against HCT-116 cells and could induce cell apoptosis and G2/M phase arrest .

Eigenschaften

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-4-6-2-1-3-10-7(6)8-5-9-10/h1-3,5,11H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEGMDYVNHVMRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C(=C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(2-methoxy-4-methylphenoxy)pyridin-3-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2893896.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-propylpentanamide](/img/structure/B2893899.png)

![1-benzyl-N-(2,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2893902.png)

![(2E)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2893906.png)

![1-{2-(Furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperidine](/img/structure/B2893908.png)

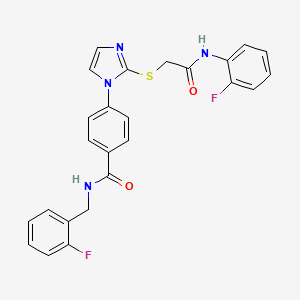

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2893909.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2893910.png)

![N-(3-methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2893912.png)